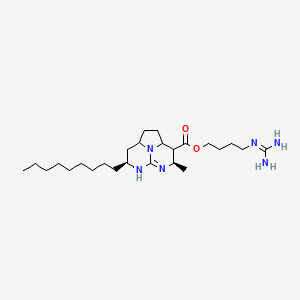
Batzelladine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Batzelladine D, also known as this compound, is a useful research compound. Its molecular formula is C25H46N6O2 and its molecular weight is 462.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Batzelladine D has been evaluated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that it exhibits significant activity against multidrug-resistant fungal pathogens.
- Mechanism of Action : this compound reverses fluconazole resistance in Candida species by inhibiting transmembrane transporters, specifically the Pdr5p transporter in Saccharomyces cerevisiae . This action enhances the efficacy of azole drugs, making it a promising candidate for combating fungal infections.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Reversal of fluconazole resistance | |
| Candida glabrata | Significant inhibition | |
| Staphylococcus aureus | Moderate activity |
Antiviral Properties
This compound has shown potential as an inhibitor of HIV. Initial studies indicated that it binds to the CD4 receptor, which is crucial for HIV entry into host cells. However, its efficacy in inhibiting the gp120-CD4 interaction was less pronounced compared to other batzelladines .
- SARS-CoV-2 Inhibition : Recent molecular docking studies have suggested that this compound may also inhibit the main protease (Mpro) of SARS-CoV-2, showing promising binding affinities comparable to known inhibitors .
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. Specifically, it has been tested against:
- Cell Lines : P-388, DU-145, A-549, MEL-28, and HT-29.
- IC50 Values : The IC50 values for these cell lines were reported to be greater than 1 µg/mL, indicating moderate activity against these cancer types .
Table 2: Anticancer Activity of this compound
Immunosuppressive Effects
Certain derivatives of this compound have exhibited immunosuppressive activities by inhibiting CD4 dissociation from p56lck, which could be beneficial in treating autoimmune diseases such as lupus and arthritis .
Case Study 1: Reversal of Fluconazole Resistance
A recent study highlighted the ability of this compound to reverse fluconazole resistance in Candida species. The study involved treating resistant strains with varying concentrations of this compound alongside fluconazole. Results showed a significant reduction in minimum inhibitory concentrations (MIC) when both compounds were used together, suggesting a synergistic effect.
Case Study 2: Antiviral Activity Against SARS-CoV-2
In silico studies conducted in 2022 assessed the binding affinity of this compound to SARS-CoV-2 Mpro. The results indicated effective binding energy values that suggest potential as an antiviral agent against COVID-19. Further experimental validation is needed to confirm these findings.
Eigenschaften
CAS-Nummer |
161596-65-2 |
|---|---|
Molekularformel |
C25H46N6O2 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
4-(diaminomethylideneamino)butyl (6R,10S)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C25H46N6O2/c1-3-4-5-6-7-8-9-12-19-17-20-13-14-21-22(18(2)29-25(30-19)31(20)21)23(32)33-16-11-10-15-28-24(26)27/h18-22H,3-17H2,1-2H3,(H,29,30)(H4,26,27,28)/t18-,19+,20?,21?,22?/m1/s1 |
InChI-Schlüssel |
ADTVXWWEQNJMHD-SDMFIQJWSA-N |
SMILES |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |
Isomerische SMILES |
CCCCCCCCC[C@H]1CC2CCC3N2C(=N[C@@H](C3C(=O)OCCCCN=C(N)N)C)N1 |
Kanonische SMILES |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |
Synonyme |
batzelladine D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















